molecular formula C17H17FN4OS B2424956 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034342-30-6

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2424956
CAS No.: 2034342-30-6
M. Wt: 344.41
InChI Key: UEMFYMIUEMQOCK-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a fluorobenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate precursors such as hydrazines and 1,3-diketones.

    Introduction of the thiophene ring: This can be achieved through cross-coupling reactions like Suzuki or Stille coupling.

    Attachment of the fluorobenzyl group: This step might involve nucleophilic substitution reactions.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or modulating their function. This interaction could involve binding to active sites or allosteric sites, affecting the protein’s conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
  • 1-(2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea
  • 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea

Uniqueness

The uniqueness of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c18-15-4-2-13(3-5-15)10-19-17(23)20-11-16(14-6-9-24-12-14)22-8-1-7-21-22/h1-9,12,16H,10-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMFYMIUEMQOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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